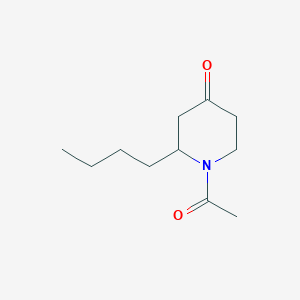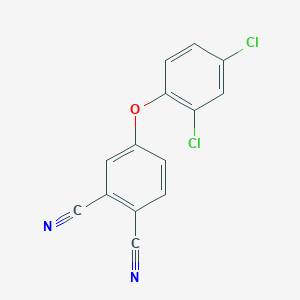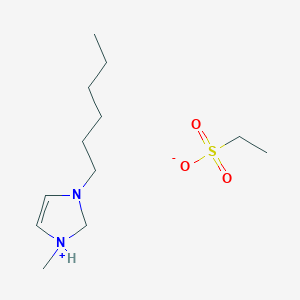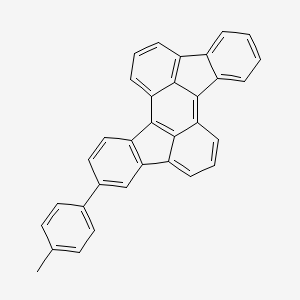
4-Pentenoic acid, 2-(benzoylamino)-, 1,1-dimethylethyl ester, (2R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pentenoic acid, 2-(benzoylamino)-, 1,1-dimethylethyl ester, (2R)- is a complex organic compound with a unique structure that includes a pentenoic acid backbone, a benzoylamino group, and a tert-butyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenoic acid, 2-(benzoylamino)-, 1,1-dimethylethyl ester, (2R)- typically involves multiple steps. One common method starts with the preparation of 4-pentenoic acid, which is then reacted with benzoyl chloride to form the benzoylamino derivative. The final step involves esterification with tert-butyl alcohol under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
化学反応の分析
Types of Reactions
4-Pentenoic acid, 2-(benzoylamino)-, 1,1-dimethylethyl ester, (2R)- can undergo various chemical reactions, including:
Oxidation: The double bond in the pentenoic acid moiety can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzoylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Pentenoic acid, 2-(benzoylamino)-, 1,1-dimethylethyl ester, (2R)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Pentenoic acid, 2-(benzoylamino)-, 1,1-dimethylethyl ester, (2R)- involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects. Pathways involved include inhibition of specific enzymes or modulation of signaling pathways.
類似化合物との比較
Similar Compounds
- 4-Pentenoic acid, 2-(benzoylamino)-, 1,1-dimethylethyl ester, (2S)-
- 4-Pentenoic acid, 2-(benzoylamino)-, methyl ester
- 4-Pentenoic acid, 2-(benzoylamino)-, ethyl ester
Uniqueness
4-Pentenoic acid, 2-(benzoylamino)-, 1,1-dimethylethyl ester, (2R)- is unique due to its specific stereochemistry (2R) and the presence of the tert-butyl ester group. This configuration can influence its reactivity, biological activity, and interactions with molecular targets, distinguishing it from similar compounds.
特性
CAS番号 |
923276-13-5 |
|---|---|
分子式 |
C16H21NO3 |
分子量 |
275.34 g/mol |
IUPAC名 |
tert-butyl (2R)-2-benzamidopent-4-enoate |
InChI |
InChI=1S/C16H21NO3/c1-5-9-13(15(19)20-16(2,3)4)17-14(18)12-10-7-6-8-11-12/h5-8,10-11,13H,1,9H2,2-4H3,(H,17,18)/t13-/m1/s1 |
InChIキー |
CVHCJRLNQKTYKG-CYBMUJFWSA-N |
異性体SMILES |
CC(C)(C)OC(=O)[C@@H](CC=C)NC(=O)C1=CC=CC=C1 |
正規SMILES |
CC(C)(C)OC(=O)C(CC=C)NC(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine](/img/structure/B14185989.png)



![(3Z)-5-Ethynyl-3-{[3-(phenylethynyl)phenyl]imino}-2-benzofuran-1(3H)-one](/img/structure/B14186022.png)
![1-Methyl-5-[(triphenylmethyl)disulfanyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14186029.png)


![3,5-Dichloro-n-[(4-fluoro-1-propylpiperidin-4-yl)methyl]benzamide](/img/structure/B14186047.png)



